Diastereoselectivity in Solid-Phase Oligonucleotide Synthesis
In the solid-phase synthesis of stereoregular oligodeoxyribonucleoside phosphorothioates, the use of CMPT as an acidic activator enables the formation of internucleotide linkages with a diastereoselectivity of ≥99:1 [1]. This performance is quantified against a baseline where epimerization is significantly suppressed compared to monocyclic oxazaphospholidine derivatives, which under the same conditions (2 equiv CMPT, CH3CN/CD3CN, 4 h, rt) resulted in a diastereomeric ratio of only 58:42 [1].
| Evidence Dimension | Diastereomeric ratio of phosphorothioate linkage formation under acidic activator conditions |
|---|---|
| Target Compound Data | ≥99:1 (dr) when using a bicyclic oxazaphospholidine monomer with CMPT |
| Comparator Or Baseline | 58:42 (trans:cis) using a monocyclic oxazaphospholidine monomer (Rp)-3a with CMPT under identical conditions |
| Quantified Difference | A shift from a 58:42 mixture to a ≥99:1 single diastereomer |
| Conditions | Solid-phase synthesis, 2 equiv CMPT in CH3CN/CD3CN (4:1, v/v), 4 h at room temperature, followed by sulfurization and deprotection |
Why This Matters
This directly quantifies the ability of CMPT, when paired with the correct monomer, to produce stereopure phosphorothioate therapeutics, which is unattainable with conventional phosphoramidite activators.
- [1] Oka, N., Yamamoto, M., Sato, T., & Wada, T. (2008). Solid-Phase Synthesis of Stereoregular Oligodeoxyribonucleoside Phosphorothioates Using Bicyclic Oxazaphospholidine Derivatives as Monomer Units. Journal of the American Chemical Society, 130(47), 16031-16037. DOI: 10.1021/ja805780u View Source
